(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide
Overview
Description
“(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide” is a phenylalanine derivative . Phenylalanine is an essential amino acid that plays a key role in various biological functions. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of “(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide” is derived from phenylalanine, which is an essential amino acid. The molecular weight is 251.32 and the formula is C14H21NO3 .Scientific Research Applications
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(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
- Application Summary : This compound is a derivative of phenylalanine, an essential amino acid . It’s used in research related to amino acids and their derivatives .
- Methods of Application : The specific methods of application are not provided, but it’s likely used in vitro as part of biochemical research .
- Results or Outcomes : Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
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(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride
- Application Summary : The specific applications of this compound are not provided, but it’s likely used in chemical research given its complex structure .
- Methods of Application : The specific methods of application are not provided, but it’s likely used in vitro as part of chemical research .
- Results or Outcomes : The outcomes of the research involving this compound are not provided .
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(S)-1-(1-Hydroxy-3-phenylpropan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Application Summary : This compound is likely used in research related to signaling pathways, proteases, apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, and tyrosine kinase .
- Methods of Application : The specific methods of application are not provided, but it’s likely used in vitro as part of biochemical research .
- Results or Outcomes : The outcomes of the research involving this compound are not provided .
properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZNDUPIRUYLF-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467489 | |
Record name | N-acetylphenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide | |
CAS RN |
52485-51-5 | |
Record name | N-acetylphenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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